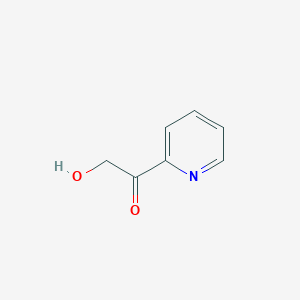

2-Hydroxy-1-(2-pyridyl)ethanone

Description

Contextualization within Alpha-Hydroxy Ketone Chemistry and Pyridine (B92270) Scaffolds

The chemical behavior of 2-Hydroxy-1-(2-pyridyl)ethanone is best understood by considering its two primary structural components: the alpha-hydroxy ketone group and the pyridine scaffold.

Alpha-Hydroxy Ketone Chemistry: Alpha-hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a carbonyl group. This arrangement leads to characteristic reactivity, including the potential for keto-enol tautomerism, where the compound exists in equilibrium with its enediol form. echemi.comresearchgate.net This property is crucial for many of their synthetic applications. Alpha-hydroxy ketones are valuable intermediates in organic synthesis, participating in a variety of reactions such as oxidation to form 1,2-diketones, reduction to 1,2-diols, and rearrangements. researchgate.netorganic-chemistry.orgrsc.org They are a key functional group in many biologically active natural products, including sugars and antibiotics. researchgate.net

Pyridine Scaffolds: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This structural motif is of immense importance in medicinal chemistry and materials science. nih.gov The nitrogen atom imparts polarity and basicity to the ring, allowing for hydrogen bonding and salt formation, which can improve the solubility and bioavailability of drug molecules. nih.govenpress-publisher.com Consequently, the pyridine scaffold is found in a vast number of pharmaceuticals, natural products like vitamins and alkaloids, and functional materials. researchgate.netrsc.orgnih.gov Its derivatives are used in applications ranging from drug discovery to the synthesis of dyes and agrochemicals. nih.govenpress-publisher.com

The integration of the alpha-hydroxy ketone functionality with the 2-pyridyl scaffold in this compound results in a molecule with a rich and versatile chemical profile, combining the synthetic utility of acyloins with the desirable properties of pyridines.

Overview of the Compound's Significance in Organic Synthesis and Coordination Chemistry

This compound serves as a valuable precursor and ligand in several areas of chemistry.

In organic synthesis , it is a key building block for the construction of more complex heterocyclic systems. For instance, it can be used to synthesize various 2-pyridone derivatives, which are themselves important scaffolds in pharmaceutical chemistry. researchgate.netiipseries.orgnih.gov The reactivity of both the hydroxyl and carbonyl groups allows for a range of transformations. For example, the hydroxyl group can be oxidized, while the ketone can undergo condensation reactions. researchgate.net Selenium dioxide oxidation of related pyridinyl α-hydroxyketones yields pyridinyl α-diketones, which can then be condensed with other reagents to form larger heterocyclic structures like quinoxalines. researchgate.net

In coordination chemistry , the compound functions as a bidentate ligand. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl or hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This chelating ability makes it useful for the synthesis of a wide array of metal complexes. Pyridyl-based ligands are widely used in the construction of coordination compounds with interesting magnetic, luminescent, or catalytic properties. wikipedia.orgmdpi.com The resulting complexes have potential applications in areas such as catalysis and materials science.

Historical Development and Emerging Research Directions for the Compound

The synthesis of pyridyl ketones has been a subject of interest for many years, with various methods developed for their preparation. researchgate.net Early methods often involved the reaction of organometallic reagents, such as 2-lithiopyridine, with esters or other acylating agents. researchgate.net The development of more efficient and selective synthetic routes, including transition metal-catalyzed reactions, has expanded the accessibility and variety of 2-pyridone and pyridyl ketone derivatives. iipseries.orgorganic-chemistry.org

Emerging research directions are focused on leveraging the unique properties of this compound for novel applications. One promising area is in the development of new bioactive compounds. For example, derivatives based on the closely related phenyl-1-pyridin-2-yl-ethanone scaffold have been investigated as iron chelators with potential therapeutic effects, such as the inhibition of HIV-1 transcription. nih.gov This suggests that this compound could serve as a valuable starting point for the design of new medicinal agents. Further research is also exploring its use in the synthesis of novel ligands for asymmetric catalysis and the development of new functional materials.

Interdisciplinary Research Landscape and Fundamental Chemical Challenges

The study of this compound is inherently interdisciplinary, touching upon organic synthesis, medicinal chemistry, coordination chemistry, and materials science. Its role as a synthetic intermediate connects it to the broader field of drug discovery and development, where pyridine-containing molecules are highly valued. enpress-publisher.comnih.gov Its capacity to form stable metal complexes makes it relevant to inorganic and materials chemistry, with potential applications in catalysis and the design of luminescent materials.

Despite its utility, there are fundamental chemical challenges associated with its use. One significant challenge is achieving regioselectivity in reactions involving the pyridine ring and its substituents. For example, in arylation or alkylation reactions of related 2-pyridone systems, competition between N- and O-functionalization can occur, requiring careful control of reaction conditions to obtain the desired product. organic-chemistry.org The synthesis of polysubstituted pyridine derivatives can also be complex, often requiring multi-step procedures. nih.gov Developing more efficient, selective, and divergent synthetic methods to access a wide range of derivatives from simple precursors like this compound remains an active area of research. nih.gov

Data Tables

Table 1: Physicochemical Properties of Pyridyl Ethanone (B97240) Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 95836-52-5 | C₇H₇NO₂ | 137.14 |

| 2-Hydroxy-1-(3-pyridinyl)ethanone | 104501-59-9 | C₇H₇NO₂ | 137.14 |

| Ethanone, 1-(2-pyridinyl)- | 1122-62-9 | C₇H₇NO | 121.14 |

| 2-(2-nitrophenyl)-1-(2-pyridinyl)ethanone | N/A | C₁₃H₁₀N₂O₃ | 242.23 |

Note: Data for this compound is included alongside related structures for comparative purposes. Data compiled from multiple sources. chemicalbook.comchemeo.comchemsynthesis.comappchemical.com

Table 2: Selected Applications and Research Findings

| Research Area | Application/Finding | Key Structural Moiety | Reference |

| Medicinal Chemistry | Phenyl-1-pyridin-2yl-ethanone based iron chelators inhibit HIV-1 transcription. | Phenyl-1-pyridin-2yl-ethanone | nih.gov |

| Organic Synthesis | Used as a precursor for pyridinyl α-diketones via selenium dioxide oxidation. | Pyridinyl α-hydroxyketone | researchgate.net |

| Coordination Chemistry | Acts as a ligand, often bidentate, in the formation of metal complexes. | 2-Pyridone / Pyridine | wikipedia.org |

| Antimicrobial Research | 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones show weak antimicrobial activity. | Pyridine | nih.gov |

Properties

IUPAC Name |

2-hydroxy-1-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQLUQRZQOODGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 1 2 Pyridyl Ethanone

Strategic Disconnections and Retrosynthetic Pathways

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For 2-Hydroxy-1-(2-pyridyl)ethanone, several key disconnections can be envisaged, guiding the design of a synthetic route.

A primary disconnection breaks the carbon-carbon bond between the carbonyl group and the hydroxymethyl group (C1-C2 bond). This approach leads to two synthons: a 2-pyridylcarbonyl cation equivalent and a hydroxymethyl anion equivalent. In practice, this translates to using 2-pyridinecarboxaldehyde (B72084) as an electrophile and a formaldehyde (B43269) equivalent as the nucleophile.

Another logical disconnection is at the Cα-O bond. This pathway suggests an α-hydroxylation of a pre-existing ketone. The precursor for this strategy would be 2-acetylpyridine (B122185), a commercially available and widely used chemical. wikipedia.orgnih.govnist.gov This approach relies on the generation of an enolate from 2-acetylpyridine, followed by reaction with an electrophilic oxygen source.

A third, more fundamental disconnection involves breaking the bond between the pyridine (B92270) ring and the acetyl group. This would lead to a 2-pyridyl nucleophile (such as 2-lithiopyridine or a 2-pyridyl Grignard reagent) and a hydroxyacetyl electrophile. While conceptually simple, this approach can be complicated by the reactivity and stability of the required synthons.

These retrosynthetic pathways are summarized below:

| Disconnection Strategy | Precursors | Key Transformation |

| C1-C2 Bond Cleavage | 2-Pyridinecarboxaldehyde, Formaldehyde source | Aldol-type condensation or similar C-C bond formation |

| Cα-O Bond Cleavage | 2-Acetylpyridine | α-Hydroxylation of a ketone |

| Py-C(O) Bond Cleavage | 2-Halopyridine, Hydroxyacetyl derivative | Nucleophilic substitution / Acylation |

Classical Synthetic Routes to Alpha-Hydroxy Ketones Applied to the Compound

The synthesis of α-hydroxy ketones is a well-established area of organic chemistry, and several classical methods can be adapted for the preparation of this compound. youtube.comorganic-chemistry.org

Approaches Involving Aldol-Type Condensations

Aldol-type reactions represent a powerful tool for C-C bond formation. youtube.comyoutube.com A crossed aldol (B89426) condensation between 2-pyridinecarboxaldehyde and formaldehyde could, in principle, yield the target molecule. In this scenario, formaldehyde would first be deprotonated to form a nucleophilic enolate, which would then attack the carbonyl carbon of 2-pyridinecarboxaldehyde. However, controlling the self-condensation of formaldehyde and achieving the desired crossed-condensation selectively can be challenging.

A more controlled variant is the benzoin-type condensation. Dimerization of 2-pyridinecarboxaldehyde can lead to α-pyridoin (2-Hydroxy-1,2-di(pyridin-2-yl)ethan-1-one). chemscene.com While not the target molecule, this reaction highlights the reactivity of the pyridyl aldehyde. A patented method describes the synthesis of a related compound, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, via a Cu(II)-catalyzed dimerization of picolinaldehyde (2-pyridinecarboxaldehyde). google.com This diol could potentially be a precursor for further transformations.

Oxidation of Corresponding Diols or Alcohols

The selective oxidation of a vicinal diol is a common and effective strategy for synthesizing α-hydroxy ketones. organic-chemistry.org In this context, the precursor would be 1-(pyridin-2-yl)ethane-1,2-diol. uni.lu This diol possesses a primary and a secondary alcohol. Selective oxidation of the secondary alcohol to a ketone, without affecting the primary alcohol or the pyridine ring, would yield the desired product.

Several reagent systems are known to effect this transformation. For instance, o-iodoxybenzoic acid (IBX) is known for the selective oxidation of 1,2-diols to α-ketols. Other transition-metal-based catalysts, such as those involving ruthenium, can also be employed for the regioselective mono-oxidation of vicinal diols. The key challenge lies in achieving high selectivity for the secondary alcohol over the primary one.

| Oxidation Method | Precursor | Reagent/Catalyst | Key Feature |

| Selective Diol Oxidation | 1-(Pyridin-2-yl)ethane-1,2-diol | o-Iodoxybenzoic acid (IBX) | Mild and selective oxidation of secondary alcohols. |

| Catalytic Oxidation | 1-(Pyridin-2-yl)ethane-1,2-diol | Ruthenium-based catalysts | Catalytic and regioselective mono-oxidation. |

| Copper-Catalyzed Oxidation | 1-(Pyridin-2-yl)ethane-1,2-diol | Copper catalyst / O₂ | Aerial oxidation can be used, though may lead to C-C cleavage. rsc.org |

Pyridine-Specific Functionalization and Building Block Strategies

Methods that begin with a pre-formed pyridine ring are often the most direct and efficient.

Utilization of 2-Acetylpyridine and its Derivatives as Precursors

The most straightforward approach involves the direct α-hydroxylation of 2-acetylpyridine. wikipedia.orgnist.govchemicalbook.com This transformation can be achieved by first converting the ketone into its corresponding enolate or silyl (B83357) enol ether. The subsequent reaction with an electrophilic oxygen source introduces the hydroxyl group at the alpha position.

Common reagents for this hydroxylation step include:

m-CPBA (meta-Chloroperoxybenzoic acid): Reacts with silyl enol ethers to form an α-siloxy ketone, which can be hydrolyzed to the α-hydroxy ketone.

Molecular Oxygen (O₂): In the presence of a strong base and a reducing agent (like triethyl phosphite), the enolate can be trapped by oxygen to form a hydroperoxide intermediate, which is then reduced to the alcohol. organic-chemistry.org

Oxone/Iodobenzene (B50100): The combination of Oxone and a catalytic amount of iodobenzene can generate a potent oxidizing species capable of hydroxylating alkyl aryl ketones. organic-chemistry.org

The reaction of 2-acetylpyridine with various reagents can lead to a range of derivatives, highlighting its utility as a versatile building block. researchgate.net

Pyridine Ring Manipulation in Compound Assembly

While less direct, constructing the pyridine ring itself during the synthesis represents a powerful strategy, particularly for creating highly substituted analogues. nih.govbaranlab.orgacsgcipr.org These methods typically involve the condensation of acyclic precursors.

For example, a Hantzsch-type pyridine synthesis could be envisioned, involving the condensation of a β-ketoester, an aldehyde, and ammonia. While the classic Hantzsch synthesis yields dihydropyridines that require subsequent oxidation, modern variations can provide direct access to pyridines.

Another advanced approach is the use of cycloaddition reactions, such as an inverse-electron-demand Diels-Alder reaction, where a 1,2,4-triazine (B1199460) reacts with an alkyne to form a pyridine after the extrusion of nitrogen gas. baranlab.org Metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules also provide a convergent route to substituted pyridines. acsgcipr.org These methods, while powerful, are generally more complex than functionalizing an existing pyridine ring for the specific synthesis of this compound. However, they are invaluable for accessing derivatives that are not easily prepared by other means.

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry offers a range of catalytic methods for the α-hydroxylation of ketones, which are applicable to the synthesis of this compound from 2-Acetylpyridine. These methods often provide advantages over classical stoichiometric approaches in terms of efficiency, selectivity, and environmental impact.

Catalytic oxidation represents a primary strategy. Various systems have been developed for the α-hydroxylation of alkyl aryl ketones. For instance, the use of Oxone (potassium peroxymonosulfate) in conjunction with a catalytic amount of iodobenzene can effectively yield α-hydroxyalkyl aryl ketones. organic-chemistry.org Another approach involves the use of molecular oxygen as the ultimate oxidant, often in the presence of a metal catalyst or under photocatalytic conditions. organic-chemistry.orgorganic-chemistry.org Copper(I)-catalyzed oxidation has been shown to be effective for related transformations. rsc.org Furthermore, electrochemical methods offer a transition-metal-free alternative, enabling the dioxygenation of alkenes to provide α-oxygenated ketones in an environmentally friendly manner. organic-chemistry.orgorganic-chemistry.org A direct ketohydroxylation of aryl-alkenes using hydrogen peroxide catalyzed by 12-tungstophosphoric acid also provides a route to acyloins (α-hydroxy ketones). organic-chemistry.org

Another modern technique involves the hydration of propargylic alcohols. A method utilizing carbon dioxide and a silver acetate (B1210297) catalyst has been developed for the efficient synthesis of tertiary α-hydroxy ketones. rsc.org While this produces a tertiary alcohol, it showcases the innovative use of CO2 in catalytic systems for forming related structures.

Chemoselective and Stereoselective Synthesis

Chemoselectivity is a critical consideration in the synthesis of molecules with multiple functional groups. In the case of converting a precursor like 2-Acetylpyridine, the reaction must selectively hydroxylate the α-carbon without affecting the pyridine ring or the carbonyl group itself. Many modern catalytic methods are designed with high chemoselectivity. For example, potassium permanganate (B83412) oxidation can convert terminal olefins to α-hydroxy ketones while tolerating various protected hydroxy groups. organic-chemistry.org A nickel-catalyzed method has been specifically developed for the chemoselective hydrosilylation of ketones in the presence of free hydroxyl groups, demonstrating the fine control achievable with modern catalysts. nih.gov This allows for the selective protection of one hydroxyl group over another in more complex substrates.

Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is not applicable to the synthesis of this compound itself, as the final molecule is achiral and does not possess a stereocenter. However, it is a crucial aspect in the synthesis of related chiral α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry. researchgate.netnih.gov Biocatalytic routes, using enzymes such as butanediol (B1596017) dehydrogenase or whole-cell systems like baker's yeast, have been established for the asymmetric reduction of prochiral 1,2-diketones to yield enantiomerically enriched (chiral) α-hydroxy ketones. nih.govrsc.orgrsc.org These enzymatic methods exemplify a high degree of stereoselectivity, offering pathways to chiral analogues that are otherwise difficult to synthesize.

Green Chemistry Principles and Sustainable Production Methods

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several modern approaches to α-hydroxy ketone synthesis align with these principles.

Biocatalysis : The use of enzymes or whole-cell microorganisms, such as Bacillus clausii or baker's yeast, operates under mild conditions (room temperature and neutral pH) in aqueous media. researchgate.netnih.govrsc.org This avoids the need for harsh reagents, high temperatures, and organic solvents, significantly reducing environmental impact.

Use of Benign Oxidants : Sustainable methods prioritize the use of environmentally safe oxidants. Molecular oxygen from the air and hydrogen peroxide, which yields water as its only byproduct, are ideal green oxidants. organic-chemistry.org Catalytic systems that enable the use of these oxidants are a key focus of green chemistry research.

Electrochemical Synthesis : Electrosynthesis can replace chemical oxidants with electricity, a clean reagent. This minimizes waste, as the process avoids the byproducts associated with traditional oxidizing agents. organic-chemistry.orgorganic-chemistry.org

Atom Economy : Reactions that incorporate most of the atoms from the reactants into the final product have high atom economy. Catalytic processes are inherently more atom-economical than stoichiometric ones. For example, a CO2-promoted hydration of propargylic alcohols incorporates carbon dioxide into the reaction sequence, utilizing a renewable and abundant C1 source. rsc.org

Safer Solvents : Performing reactions in water or using solvent-free conditions, as seen in some multicomponent reactions for synthesizing related heterocycles, reduces reliance on volatile and often toxic organic solvents. rsc.orgnih.gov

These green methodologies are not only safer and more environmentally friendly but can also be more economical and easier to handle. researchgate.net

Comparative Analysis of Synthetic Yields, Purity, and Scalability in Research Contexts

A comparative analysis of synthetic methods for α-hydroxy ketones reveals a trade-off between yield, reaction conditions, and scalability. While specific data for the large-scale synthesis of this compound is not extensively published, an analysis of related transformations provides valuable insights.

Classical methods, such as halogenation followed by hydrolysis, can be effective but often suffer from the use of hazardous reagents (e.g., chlorine or bromine) and may not be suitable for industrial-scale production due to waste generation and harsh conditions. google.com For instance, one reported synthesis of an α-hydroxy ketone gave a 70% yield but was deemed not applicable on an industrial scale due to the large excess of reagents required. google.com

Modern catalytic methods often offer higher yields and milder conditions. A process for producing 2-hydroxypyridine (B17775), a related structure, from 2-chloropyridine (B119429) in the presence of a tertiary alcohol achieved a 92% yield of a high-purity product. google.com The chlorination of a substituted acetophenone, a key intermediate step in some routes, has been reported with a 95% yield. nih.gov Copper-catalyzed oxidation of α-hydroxy ketones to other products has been shown to proceed with yields up to 87%. rsc.org

Biocatalytic methods, while highly selective and green, can face challenges with scalability, reaction times, and product isolation, although techniques like enzyme immobilization are being developed to overcome these limitations. Electrochemical methods are inherently scalable and offer high selectivity and reduced waste, making them an attractive option for industrial application. organic-chemistry.org

Below is a comparative table summarizing the characteristics of different synthetic approaches relevant to the production of this compound.

Interactive Data Table: Comparison of Synthetic Approaches for α-Hydroxy Ketones

| Synthetic Method | Typical Precursors | Key Reagents/Catalysts | Reported Yields (for related compounds) | Purity | Scalability & Remarks | Reference(s) |

|---|---|---|---|---|---|---|

| Halogenation/Hydrolysis | Aryl Ketones | SO₂Cl₂, H₂O₂/HCl | 70% | Variable | Not ideal for industrial scale due to hazardous reagents and waste. | google.com |

| Catalytic Oxidation | Aryl Ketones, Alkenes | Oxone/Iodobenzene, H₂O₂/Tungstophosphoric acid | Good to High (e.g., up to 87% for Cu-catalyzed oxidation) | Generally Good | Potentially scalable; depends on catalyst cost and stability. | organic-chemistry.orgorganic-chemistry.orgrsc.org |

| Electrochemical Oxidation | Alkenes, Enol Acetates | Electricity, N-hydroxyimides | Good | High | Highly scalable and eco-friendly; avoids chemical oxidants. | organic-chemistry.orgorganic-chemistry.org |

| Biocatalysis (Enzymatic) | Diketones, Alcohols | Enzymes (e.g., Dehydrogenase), Baker's Yeast | Variable | Very High (Stereopurity) | Challenges in reaction speed and downstream processing, but improving. | researchgate.netnih.govrsc.org |

| Phase Transfer Catalysis | 2-chloropyridine | KOH, Tertiary Alcohol | 92% (for 2-hydroxypyridine) | High (99.7%) | Demonstrated as a high-yield, one-stage process. | google.com |

Chemical Reactivity and Transformational Chemistry of 2 Hydroxy 1 2 Pyridyl Ethanone

Reactivity of the Alpha-Hydroxy Ketone Moiety

The alpha-hydroxy ketone functional group is the central hub of reactivity in 2-Hydroxy-1-(2-pyridyl)ethanone, participating in a range of chemical transformations.

Keto-Enol Tautomerism: Equilibrium Studies and Mechanistic Insights

This compound can exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. asu.edumasterorganicchemistry.com The keto form is generally more stable in polar solvents, while nonpolar solvents can favor the enol form. asu.edu The enol form is stabilized by the formation of a conjugated system and potentially by an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine (B92270) nitrogen.

The tautomeric equilibrium can be studied using techniques like proton NMR spectroscopy, which can distinguish between the protons in the keto and enol forms. asu.edu The equilibrium is known to be slow on the NMR timescale, allowing for the quantification of each tautomer. asu.edu Theoretical calculations can also provide insights into the relative stabilities of the tautomers and the transition state for their interconversion. asu.edu While specific studies on this compound are not widely available, the principles governing the keto-enol tautomerism of similar β-dicarbonyl compounds and 2-hydroxypyridine (B17775) derivatives are well-established. asu.edursc.orglibretexts.org

Oxidation Reactions: Pathways and Product Diversification

The alpha-hydroxy ketone moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common oxidation pathway involves the conversion of the secondary alcohol to a ketone, which would yield the corresponding α-diketone, 1-(pyridin-2-yl)ethane-1,2-dione.

For instance, manganese dioxide (MnO₂) is a mild oxidizing agent often used for the selective oxidation of allylic and benzylic alcohols. In a synthesis of a 1-hydroxy-2(1H)-pyridinone-based chelator, an alcohol precursor was successfully oxidized to the corresponding ketone using MnO₂. nih.gov This suggests a viable pathway for the oxidation of this compound.

Reduction Chemistry: Selective Transformations to Alcohols and Diols

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding 1-(pyridin-2-yl)ethane-1,2-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reduction of a similar α-diketone, 3,3'-dihydroxybenzil, to the corresponding α-hydroxy ketone, 2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone, has been achieved using tin in the presence of hydrochloric acid. prepchem.com This demonstrates the feasibility of reducing the carbonyl group in such systems. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, potentially leading to diastereomeric diols.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanide, and amines, can participate in these reactions. youtube.com

For example, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol. The addition of hydrogen cyanide would result in a cyanohydrin. These reactions expand the synthetic utility of this compound by allowing for the introduction of new functional groups at the carbonyl carbon.

Reactions Involving the Acidic Alpha-Hydrogens (Enolate Chemistry)

The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is acidic and can be removed by a strong base to form an enolate. fiveable.mepressbooks.pub This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

A study on the alkylation of 2-acetylpyridine (B122185), a close structural analog, demonstrated that a strong base like sodium hydride (NaH) can be used to generate the enolate, which subsequently reacts with alkyl halides in an Sₙ2 reaction to form α-substituted derivatives. scielo.br This indicates that this compound can likely undergo similar enolate chemistry, allowing for the introduction of alkyl, acyl, and other groups at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to avoid competing nucleophilic addition to the carbonyl group. organicchemistrytutor.comlibretexts.org

Reactivity of the Pyridine Nitrogen and Ring System

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the pyridine ring in this compound toward aromatic substitution is dictated by the electronic properties of the nitrogen atom and the substituent. The nitrogen atom within the aromatic ring acts as an electron-withdrawing group, which deactivates the pyridine nucleus towards electrophilic aromatic substitution (EAS). youtube.com This deactivation makes reactions with electrophiles significantly more challenging compared to benzene. When EAS reactions do occur, they are generally directed to the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. youtube.com The presence of the hydroxyacetyl substituent at the 2-position further influences the regioselectivity of these reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS). youtube.com This type of reaction is facilitated at positions ortho and para to the nitrogen atom (C2, C4, and C6). However, for a successful NAS reaction, a good leaving group is typically required at the substitution site. In the case of this compound, the hydrogens on the pyridine ring are not effective leaving groups, making direct NAS reactions improbable without prior modification or activation of the ring. youtube.comyoutube.com

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen of this compound allows for reactions such as N-oxidation and quaternization.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide group alters the electronic distribution in the pyridine ring, enhancing its susceptibility to both electrophilic and nucleophilic attacks. stackexchange.comresearchgate.net For instance, the formation of 2-hydroxypyridine-1-oxide can be achieved through the oxidation of 2-pyridone. google.com

Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form pyridinium (B92312) salts. This quaternization reaction introduces a positive charge on the nitrogen atom, which significantly deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic substitution reactions. nih.gov

Intramolecular and Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The molecular structure of this compound, featuring a hydroxyl group (a hydrogen bond donor) and a carbonyl group and pyridine nitrogen (hydrogen bond acceptors), allows for various hydrogen bonding interactions.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring. This interaction creates a stable six-membered ring, influencing the molecule's conformation. Similar intramolecular hydrogen bonding is observed in related structures like 1-(5-acetyl-2-hydroxyphenyl)ethanone. nih.gov

Intermolecular Hydrogen Bonding and Supramolecular Assembly: In the solid state, molecules of this compound can participate in intermolecular hydrogen bonding. These interactions can lead to the formation of complex supramolecular structures. For example, in the crystal structure of related pyrrole (B145914) derivatives, hydrogen bonds lead to the formation of dimers and chains. mdpi.com The ability of pyridones to form hydrogen-bonded dimers is also well-documented. wikipedia.org

Derivatization and Functionalization Strategies

The hydroxyl and carbonyl groups are key sites for the chemical modification of this compound.

The hydroxyl group can be readily converted into other functional groups:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of esters.

Etherification: Treatment with alkylating agents under basic conditions yields ethers.

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) can protect the hydroxyl group.

The carbonyl group is a versatile functional group that can be transformed into various carbon-nitrogen double bonds:

Oxime Formation: The reaction of aldehydes and ketones with hydroxylamine (B1172632) produces oximes. wikipedia.orgyoutube.comchemtube3d.com This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com For example, 1-(2-pyridinyl)ethanone reacts with hydroxylamine to form 1-(2-pyridinyl)ethanone oxime. chemspider.comnih.gov

Hydrazone Formation: Ketones and aldehydes react with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.org This reaction is often used for the characterization of carbonyl compounds. lumenlearning.com The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. nih.govlibretexts.orgorgsyn.org

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comorganic-chemistry.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

This compound can undergo condensation reactions with reagents that can react with both the active methylene (B1212753) group and the carbonyl group. For instance, base-mediated condensation of ketones with pyridinecarboxylates can yield 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov

Coordination Chemistry of 2 Hydroxy 1 2 Pyridyl Ethanone As a Ligand

Ligand Design Principles and Chelation Properties (N,O-Donor Characteristics)

2-Hydroxy-1-(2-pyridyl)ethanone is a bidentate ligand, meaning it can bind to a central metal atom through two of its atoms. Specifically, it acts as an N,O-donor ligand. This capability stems from the presence of a nitrogen atom within the pyridine (B92270) ring and an oxygen atom in the deprotonated hydroxyl group (alkoxide). This N,O-chelation forms a stable five-membered ring with the metal ion, a favored configuration in coordination chemistry.

The coordination behavior of this compound is analogous to other well-studied pyridyl-alkoxide ligands. rsc.orgsacredheart.edu The nitrogen atom of the pyridine ring is an L-type ligand, donating a lone pair of electrons. sacredheart.edu In contrast, the oxygen of the alkoxide group acts as an X-type ligand, contributing electron density and balancing the charge of the metal center. sacredheart.edu This dual-donor functionality allows for the modulation of the electronic and steric properties of the resulting metal complexes. sacredheart.edu

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Zn, Pd, Pt, Ru, Re)

A wide array of transition metal complexes can be formed with ligands similar to this compound, suggesting its potential to form stable complexes with metals such as copper, nickel, cobalt, iron, zinc, palladium, platinum, ruthenium, and rhenium. For instance, related pyridinyl alcoholato ligands have been shown to form complexes with various first-row transition metals. mdpi.com The coordination can lead to mononuclear, dinuclear, or even polynuclear structures. The specific geometry of these complexes, which can range from square planar to octahedral, is influenced by the coordination number of the metal and the steric and electronic properties of the ligand. For example, palladium(II) complexes with pyridyl-ketone ligands have been synthesized and structurally characterized. acs.org

Main Group and Lanthanide Metal Complexes (if applicable)

While the coordination chemistry of this compound with transition metals is more extensively explored, the potential for forming complexes with main group and lanthanide metals exists. The hard oxygen donor of the alkoxide group can favorably interact with hard Lewis acidic metal ions from these groups. Research on related ligands like tris(2-pyridylmethyl)amine (B178826) has shown the formation of complexes with Group I and II metals, where the ionic radius of the metal can predict the resulting stoichiometry. rsc.org

Spectroscopic Elucidation of Metal-Ligand Interactions

Spectroscopic techniques are crucial for understanding the coordination modes and electronic properties of metal complexes.

Vibrational Spectroscopies (IR, Raman) for Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful tools for determining how a ligand binds to a metal ion. The vibrational spectrum of the free ligand will show characteristic bands for its functional groups. Upon coordination, shifts in these bands provide evidence of metal-ligand bond formation.

A key indicator of coordination is the shift in the C=O stretching frequency. In free ketones, this band typically appears in the range of 1660–1770 cm⁻¹. libretexts.org Conjugation, as seen in pyridyl ketones, can lower this frequency. libretexts.org Upon coordination of the pyridyl nitrogen, changes in the pyridine ring vibrations are also observed. cdnsciencepub.commdpi.com For instance, the coordination of pyridine to a metal center can be identified by a characteristic band around 412 cm⁻¹ in the IR spectrum. mdpi.com The strong intensity of the carbonyl absorption in the IR spectrum is due to the large dipole moment of the C=O bond. youtube.com

Electronic Spectroscopies (UV-Vis) for d-d Transitions and Charge Transfer Phenomena

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of transition metal complexes. slideshare.netlibretexts.org The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals, known as d-d transitions. The energy and intensity of these transitions are influenced by the geometry of the complex and the nature of the ligand.

In addition to d-d transitions, charge transfer (CT) bands are often observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For complexes with ligands like this compound, which contains a π-accepting pyridine ring, MLCT transitions are common. wikipedia.org The UV-Vis spectra of such complexes can exhibit intense absorptions, often in the visible region, which are characteristic of these charge transfer phenomena. researchgate.netresearchgate.net The formation of a complex between a ligand and a metal can be observed by a shift in the absorption bands of the ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies of Diamagnetic and Paramagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic properties of metal complexes in solution. For diamagnetic complexes of this compound, ¹H and ¹³C NMR studies provide valuable information about the coordination environment. nih.gov The coordination of the ligand to a diamagnetic metal center typically results in downfield shifts of the pyridine proton signals, a consequence of the deshielding effect of the metal ion. nih.gov The magnitude of these shifts can offer insights into the strength of the metal-ligand bond. Furthermore, in cases where the ligand is deprotonated upon coordination, the disappearance of the hydroxyl proton signal and changes in the chemical shifts of adjacent protons confirm the coordination mode. For instance, in diamagnetic rhenium(I) complexes, the electronic structure of the coordinated pyridine-containing ligand can be probed by analyzing the ¹³C NMR chemical shifts, which correlate with bond lengths within the ligand backbone. nih.gov

In contrast, the NMR spectra of paramagnetic complexes of this compound are characterized by significantly broadened and shifted resonances due to the influence of the unpaired electrons of the metal center. nsf.govnih.gov These paramagnetically shifted signals, while more complex to analyze, provide a wealth of information about the electronic structure and magnetic properties of the complex. nsf.govnih.gov The isotropic shifts observed in the ¹H NMR spectra of paramagnetic complexes are a sum of contact and pseudocontact contributions. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand atoms, while the pseudocontact shift is due to the magnetic anisotropy of the metal ion. By analyzing the pattern and magnitude of these shifts, it is possible to map the spin density distribution within the ligand framework. nsf.gov For example, in high-spin Fe(II) complexes, well-resolved, isotropically shifted resonances can be observed over a wide chemical shift range. psu.edu Two-dimensional NMR techniques, such as COSY, are instrumental in assigning these paramagnetically shifted resonances by establishing through-bond connectivities between protons. escholarship.org The longitudinal relaxation times (T₁) of the protons are also a crucial parameter, as they are related to the distance of the proton from the paramagnetic metal center, allowing for the estimation of metal-proton distances. psu.eduescholarship.org

Mass Spectrometry for Complex Composition and Stability

Mass spectrometry (MS) is an indispensable technique for determining the composition and stability of metal complexes of this compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination compounds, as it allows for the gentle transfer of intact complex ions from solution to the gas phase. mdpi.com The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the complex, which can be used to confirm its molecular weight and stoichiometry. mdpi.comnih.gov For instance, the ESI-MS spectrum of a mononuclear complex would show a peak corresponding to the [M+L]⁺ or [M+L-H]⁺ ion, where M is the metal ion and L is the ligand. The isotopic distribution pattern of the peaks can further confirm the elemental composition of the complex.

Beyond simple composition analysis, mass spectrometry can be employed to study the stability of the complexes in the gas phase. By subjecting the complex ions to collision-induced dissociation (CID), it is possible to fragment the complex and observe the resulting daughter ions. The fragmentation pattern can provide insights into the relative strengths of the metal-ligand bonds and the stability of the complex. Furthermore, competitive binding studies can be performed using ESI-MS to assess the relative affinities of different ligands for a particular metal ion or the selectivity of a ligand for a range of metal ions. researchgate.net The technique can also be used to monitor the progress of complexation reactions and to identify reaction intermediates. researchgate.net

Structural Characterization of Metal Complexes by X-ray Crystallography

Supramolecular Architectures and Crystal Engineering in Complexes

Beyond the molecular structure of individual complexes, X-ray crystallography reveals how these molecules pack in the crystal lattice, leading to the formation of supramolecular architectures. nih.gov Intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in directing the self-assembly of the complexes into higher-order structures. nih.govlibretexts.org In complexes of this compound, the presence of the pyridyl ring and potentially uncoordinated hydroxyl groups can lead to the formation of extensive hydrogen bonding networks. For example, intermolecular hydrogen bonds can form between the hydroxyl group of one complex and the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or sheets. benthamopen.com The aromatic pyridyl rings can also participate in π-π stacking interactions, further stabilizing the crystal packing. The principles of crystal engineering can be applied to design complexes with specific supramolecular architectures and desired properties by systematically modifying the ligand or the metal ion to control the intermolecular interactions. rsc.org

Magnetochemical Studies of Paramagnetic Metal Complexes

Magnetochemical studies of paramagnetic metal complexes of this compound provide valuable insights into the electronic structure and magnetic properties of the metal centers. These studies typically involve measuring the magnetic susceptibility of the complex as a function of temperature. The effective magnetic moment (µ_eff) of the complex, calculated from the magnetic susceptibility data, can be used to determine the number of unpaired electrons on the metal ion and its spin state. rsc.org

For example, in a cobalt(II) complex, the magnetic moment can distinguish between a high-spin (S = 3/2) and a low-spin (S = 1/2) configuration. The temperature dependence of the magnetic moment can reveal the presence of magnetic exchange interactions between adjacent metal centers in polynuclear complexes or magnetic anisotropy (zero-field splitting) in mononuclear complexes. rsc.org In cases where there are weak antiferromagnetic or ferromagnetic interactions between metal ions, the magnetic susceptibility data can be fit to appropriate models to quantify the strength of these interactions. rsc.org Such studies are crucial for understanding the magnetic behavior of these materials and for the design of new molecular magnets.

Reactivity and Stability of Coordinated Ligand and its Influence on Metal Center

The coordination of this compound to a metal center can significantly alter the reactivity and stability of the ligand itself. The deprotonation of the hydroxyl group upon coordination makes the oxygen atom a stronger Lewis base, which can influence the electronic properties of the metal center. The coordination can also affect the reactivity of the carbonyl group and the pyridine ring. For example, the electrophilicity of the carbonyl carbon may be altered, potentially influencing its susceptibility to nucleophilic attack.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 1 2 Pyridyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-Hydroxy-1-(2-pyridyl)ethanone, offering profound insights into its atomic connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

A suite of multi-dimensional NMR experiments is instrumental in the unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the protons on the pyridine (B92270) ring, as well as between the methylene (B1212753) protons and the hydroxyl proton, confirming their through-bond connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This is crucial for assigning the signals of the pyridyl and methylene carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com HMBC is invaluable for piecing together the molecular skeleton. For instance, correlations would be observed between the carbonyl carbon and the protons on the adjacent methylene group and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the pyridyl ring and the hydroxyethanone side chain.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is achieved by integrating the data from these multi-dimensional experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3' / C-3' | ~7.8 | ~127 |

| H-4' / C-4' | ~7.4 | ~137 |

| H-5' / C-5' | ~7.2 | ~122 |

| H-6' / C-6' | ~8.6 | ~149 |

| CH₂ | ~4.8 | ~65 |

| OH | ~5.5 | - |

| C=O | - | ~200 |

| C-2' | - | ~153 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Conformational Equilibria and Tautomerism

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility and potential tautomeric equilibria in this compound. The molecule can exist in different conformations due to rotation around the C-C and C-N single bonds. Variable temperature NMR experiments can reveal the energy barriers associated with these rotational processes.

Furthermore, the presence of both a hydroxyl group and a carbonyl group raises the possibility of keto-enol tautomerism. encyclopedia.pubrsc.orgnih.gov While the keto form is generally expected to be the major tautomer, DNMR can be used to detect the presence of the enol form and to study the kinetics of the tautomeric interconversion. encyclopedia.pub The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and temperature. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS and MS/MS are powerful tools for determining the elemental composition and fragmentation patterns of this compound, providing orthogonal information to NMR for structural confirmation.

Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₇H₇NO₂), the expected exact mass would be approximately 137.0477 g/mol .

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion and analysis of the resulting product ions. This provides detailed information about the molecule's structure and bonding. The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. gre.ac.uknih.govnih.gov

A plausible fragmentation pathway could involve the initial loss of a water molecule from the protonated molecular ion, followed by cleavage of the bond between the carbonyl group and the methylene group. Another likely fragmentation would be the cleavage of the bond between the carbonyl carbon and the pyridine ring. The study of these fragmentation patterns helps in confirming the proposed structure. wvu.edu

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 120.0449 | [M+H - H₂O]⁺ |

| 106.0497 | [C₆H₄NO]⁺ |

| 78.0344 | [C₅H₄N]⁺ |

Note: The m/z values are calculated based on the elemental composition of the proposed fragments.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of its chemical bonds, including hydrogen bonding.

Detailed Vibrational Mode Assignments and Hydrogen Bonding Analysis

The FTIR and Raman spectra of this compound exhibit characteristic vibrational bands that can be assigned to specific functional groups.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum is indicative of the hydroxyl group involved in hydrogen bonding. The position and shape of this band can provide information about the strength and nature of the hydrogen bonds.

C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the carbonyl group. The exact frequency can be influenced by conjugation with the pyridine ring and intramolecular hydrogen bonding.

C-N and C=C Stretching: Vibrational modes associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O single bond of the hydroxyl group typically appears in the 1000-1200 cm⁻¹ range.

The presence of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring, or the carbonyl oxygen, can significantly influence the vibrational frequencies. A detailed analysis of the shifts in these vibrational frequencies, often aided by computational modeling, can provide a quantitative understanding of the hydrogen bonding interactions within the molecule. nih.govpsu.edursc.org

Table 3: Key Vibrational Frequencies and their Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch | 1690-1710 |

| C=C, C=N stretch (pyridine) | 1400-1600 |

| C-O stretch | 1000-1200 |

Note: These are general ranges and the actual frequencies can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions and the influence of the molecular environment on these transitions.

Electronic Structure Probing and Solvatochromic Effects

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π→π* and n→π* electronic transitions. The pyridine ring and the carbonyl group are the principal chromophores. The π→π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transition, usually of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

Solvatochromism , the change in the position of absorption bands with a change in solvent polarity, is anticipated for this compound. This effect provides valuable information about the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, hydrogen bonding can occur with the hydroxyl group, the carbonyl oxygen, and the pyridinic nitrogen, which can stabilize the ground and excited states to different extents.

A hypothetical solvatochromic study of this compound could yield data similar to that presented in Table 1. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would indicate a less polar excited state. For comparison, derivatives of 2-pyridone show low-energy absorption bands in the range of 287–340 nm. acs.org

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | λmax (nm) (π→π*) | λmax (nm) (n→π*) |

|---|---|---|---|

| n-Hexane | 31.0 | 275 | 330 |

| Dichloromethane | 40.7 | 280 | 335 |

| Acetone | 42.2 | 282 | 338 |

| Methanol | 55.4 | 285 | 342 |

| Water | 63.1 | 288 | 345 |

This table is illustrative and not based on experimental data for the specified compound.

Fluorescence spectroscopy would complement the UV-Vis data by providing information on the emission properties of the molecule after excitation. The fluorescence spectrum is typically a mirror image of the absorption spectrum. The Stokes shift, the difference between the absorption and emission maxima, can provide insights into the extent of structural rearrangement in the excited state. The fluorescence quantum yield and lifetime are critical parameters that quantify the efficiency and dynamics of the emission process. Studies on related 2-aminopyridine (B139424) derivatives have shown fluorescence with wavelength shifts between 350 and 437 nm, influenced by solvent polarity. sciforum.net

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

Precise Solid-State Structure Determination and Intermolecular Interactions

A successful crystallographic analysis of this compound would yield its crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, allowing for a detailed comparison with theoretical models.

Of particular interest would be the intermolecular interactions that dictate the crystal packing. Hydrogen bonding is expected to be a dominant force, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen and pyridinic nitrogen atoms acting as acceptors. This could lead to the formation of various supramolecular synthons, such as chains or dimers. For instance, in fenamic acid-acridine complexes, the primary interaction is an O-H···N hydrogen bond. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions like C-H···O and C-H···π interactions could also play a significant role in stabilizing the crystal structure. nih.gov The analysis of these weak interactions is crucial for a comprehensive understanding of the crystal packing and can be instrumental in the field of crystal engineering. exlibrisgroup.com A hypothetical summary of crystallographic data is presented in Table 2.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.5 |

| Z | 4 |

| Key Bond Length (C=O) (Å) | 1.22 |

| Key Bond Length (C-OH) (Å) | 1.35 |

| Key H-Bond (O-H···N) (Å) | 2.80 |

This table is illustrative and not based on experimental data for the specified compound.

Theoretical and Computational Chemistry Studies of 2 Hydroxy 1 2 Pyridyl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can elucidate the distribution of electrons within the molecular framework, identify the most energetically accessible molecular orbitals for chemical reactions, and map the electrostatic potential to predict intermolecular interactions.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For analogous compounds like 2-acetylpyridine (B122185), Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311G basis set have been employed to determine these properties. scispace.comscielo.br In 2-acetylpyridine, the HOMO is observed to be slightly delocalized over the pyridine (B92270) ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. scielo.br This suggests that the carbonyl carbon is a primary site for nucleophilic attack.

The introduction of a hydroxyl group at the C2 position, as in 2-Hydroxy-1-(2-pyridyl)ethanone, would be expected to influence the electronic properties. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, would likely contribute to the HOMO, potentially increasing its energy and making the molecule a better electron donor. The electron-withdrawing nature of the adjacent carbonyl group would still maintain a low-lying LUMO.

A comparative analysis of 2-acetylpyridine and one of its derivatives provides insight into these electronic properties, as detailed in the table below.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-acetylpyridine | - | - | 0.176 |

| 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | - | - | 0.165 |

| Data derived from DFT calculations at the B3LYP/6-311G level of theory for analogous compounds. scielo.br |

This data indicates that substitution on the acetyl group can modulate the HOMO-LUMO gap, thereby tuning the reactivity of the molecule. scielo.br It is reasonable to predict that this compound would also possess a relatively small HOMO-LUMO gap, indicative of a chemically reactive species.

The distribution of electron density within a molecule is not uniform and can be visualized through charge distribution and electrostatic potential (ESP) surface maps. These analyses are crucial for identifying electrophilic and nucleophilic sites within a molecule. The ESP surface maps positive, negative, and neutral electrostatic potential areas, which are predictive of regions for nucleophilic and electrophilic attack, respectively.

In a molecule like this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the carbonyl carbon atom would likely be regions of positive electrostatic potential, making them susceptible to nucleophilic attack. The pyridine ring itself will also exhibit a complex electrostatic potential due to the interplay of the electronegative nitrogen atom and the delocalized π-electron system.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between different conformations.

Both ab initio and DFT methods are powerful tools for determining the optimized ground-state geometries of molecules. chemicalbook.comrsc.org These methods solve the electronic Schrödinger equation to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with multiple rotatable bonds, such as this compound, a systematic scan of the potential energy surface is often performed to identify all low-energy conformers.

The stability of different conformers is governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. In this compound, a significant stabilizing interaction is the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring or the carbonyl oxygen atom.

Studies on structurally related compounds, such as o-hydroxy acetophenone derivatives, have shown that intramolecular hydrogen bonds play a crucial role in determining the preferred conformation. nih.gov For this compound, a planar conformation allowing for the formation of a five- or six-membered ring through hydrogen bonding is likely to be particularly stable. The strength of this intramolecular hydrogen bond would influence the molecule's vibrational frequencies and chemical reactivity.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the rate-limiting step.

For this compound, several types of reactions could be computationally investigated. For example, the keto-enol tautomerism, which is a common process in ketones, could be studied. DFT calculations could be used to determine the relative energies of the keto and enol forms and the activation energy for the tautomerization process.

Furthermore, the reactivity of the compound in various chemical transformations could be explored. For instance, in reactions involving the carbonyl group, such as nucleophilic addition, computational methods can be used to model the approach of the nucleophile and calculate the energy profile of the reaction. Similarly, reactions involving the hydroxyl group, such as esterification or etherification, could be mechanistically detailed through transition state calculations.

Computational Pathways for Synthetic Transformations and Derivatizations

The exploration of synthetic routes for this compound and its derivatives can be significantly accelerated using computational methods. Modern algorithms can design and evaluate synthetic pathways by applying retrosynthetic analysis, where the target molecule is recursively broken down into simpler, commercially available precursors. nih.gov These programs often utilize extensive databases of known chemical reactions and transformation rules to construct potential synthesis trees. nih.gov

For instance, a computational approach might identify the reaction of 2-picolinic acid derivatives with a methylating agent or the oxidation of 1-(2-pyridyl)ethanol as plausible synthetic strategies. Beyond just identifying pathways, computational chemistry, particularly Density Functional Theory (DFT), can be used to investigate the reaction mechanisms of these transformations in detail. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and thermodynamics. This allows for the in silico screening of different reagents, catalysts, and reaction conditions to identify the most efficient and viable synthetic routes before undertaking laboratory work. This predictive power is crucial for designing novel derivatives with tailored electronic or steric properties, as the feasibility of their synthesis can be assessed computationally. nih.gov

Prediction and Correlation of Spectroscopic Properties

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules. These theoretical predictions serve as a valuable tool for validating experimental data and understanding the underlying electronic and structural features of the molecule.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) is a highly accurate method for predicting the nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra of organic molecules. nanobioletters.comniscpr.res.in Calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide optimized molecular geometries from which spectroscopic properties are derived. nih.gov

Vibrational Frequencies: Theoretical calculations yield harmonic vibrational frequencies that correspond to specific molecular motions (stretching, bending, etc.). These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). semanticscholar.org The assignments of vibrational modes can be confirmed through Potential Energy Distribution (PED) analysis. semanticscholar.orgnih.gov A strong correlation between the scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra confirms the molecular structure. semanticscholar.org

Below is an illustrative data table, based on findings for a related Schiff base compound, comparing experimental and DFT-calculated vibrational frequencies.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (DFT/B3LYP) Wavenumber (cm⁻¹) (Corrected) | Assignment (PED) |

| O-H stretch | 3426 | 3428 | ν(OH) |

| C=N stretch | 1610 | 1613 | ν(C=N) |

| C-O stretch | 1280 | 1284 | ν(C-O) |

This table is illustrative and based on data for a pyridine-derived Schiff base to demonstrate the correlation between experimental and computed values. Data adapted from semanticscholar.org.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS), and show a strong linear correlation with experimental values, aiding in the correct assignment of complex spectra. niscpr.res.innih.gov

UV-Vis Absorption and Emission Spectra Simulations

The electronic absorption spectra of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods. nih.govchemrxiv.org These calculations, performed on the ground-state optimized geometry of the molecule, predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org

Simulations can identify the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. nih.gov The close correlation between the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap and the lowest singlet excitation energy is often a key finding. nih.govchemrxiv.org The influence of different solvents on the absorption spectrum can also be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). These computational predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. nih.gov

The following table illustrates the kind of data obtained from TD-DFT calculations for predicting UV-Vis absorption.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.05 | HOMO → LUMO (n→π) |

| S₀ → S₂ | 280 | 0.45 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 255 | 0.30 | HOMO → LUMO+1 (π→π*) |

This table is a hypothetical representation of typical TD-DFT output for an organic molecule.

Computational Modeling of Ligand-Metal Interactions in Complexes

This compound possesses multiple donor atoms (the pyridyl nitrogen, the carbonyl oxygen, and the hydroxyl oxygen), making it an effective chelating ligand for metal ions. Computational modeling is a key tool for understanding the structure, stability, and electronic properties of the resulting metal complexes.

DFT Studies on Coordination Energetics and Spin States

DFT calculations are widely used to model the complexes formed between ligands and transition metals. mdpi.com By optimizing the geometry of the metal complex, researchers can predict key structural parameters such as metal-ligand bond lengths and coordination angles. These optimized structures provide insight into the preferred coordination mode of the ligand and the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). mdpi.com

Coordination Energetics: The strength of the interaction between this compound and a metal ion can be quantified by calculating the binding energy. This is typically done by comparing the total energy of the optimized complex to the sum of the energies of the free ligand and the free metal ion. A more negative binding energy indicates a more stable complex. These calculations can be used to predict the relative stability of complexes with different metals or with modified versions of the ligand.

Spin States: For transition metal complexes, DFT can accurately predict the relative energies of different possible spin states (e.g., high-spin vs. low-spin). The ground state spin multiplicity is crucial for determining the magnetic properties of the complex. mdpi.com For example, a calculation might reveal that for a d⁵ metal like Mn(II), a high-spin (sextet) state is energetically favored, while for a d⁸ metal like Ni(II), a low-spin (singlet) state leading to a square planar geometry is more stable. mdpi.com These predictions are vital for designing complexes with specific magnetic or catalytic properties.

| Complex | Metal Ion | Predicted Geometry | Predicted Ground Spin State |

| [Mn(L)₂] | Mn(II) | Tetrahedral | High-Spin (Sextet) |

| [Ni(L)₂] | Ni(II) | Square Planar | Low-Spin (Singlet) |

| [Cu(L)₂] | Cu(II) | Tetrahedral | Doublet |

| [Cr(L)₃] | Cr(III) | Octahedral | Quartet |

This table provides illustrative examples of DFT predictions for metal complexes based on common coordination behavior, where 'L' represents a bidentate ligand like this compound. Data principles adapted from mdpi.com.

Advanced Applications and Roles in Contemporary Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The unique structural features of 2-Hydroxy-1-(2-pyridyl)ethanone, particularly the presence of a pyridine (B92270) ring, a hydroxyl group, and a ketone, make it an invaluable precursor and scaffold in organic synthesis.

The reactivity of this compound allows for its transformation into a variety of heterocyclic structures. The pyridinyl α-hydroxyketone moiety can undergo oxidation with reagents like selenium dioxide to yield the corresponding pyridinyl α-diketones. These diketones are versatile intermediates that can be condensed with binucleophiles, such as o-phenylenediamine, to construct new heterocyclic rings, in this case, 3-methyl-2-(pyridinyl)quinoxalines. researchgate.net Furthermore, the ketone functionality can react with hydroxylamines to produce a mixture of E- and Z-oximes. researchgate.net

The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms is a crucial aspect of its chemistry, with the 2-pyridone form generally predominating in both solid and solution phases. nih.gov This inherent reactivity makes the 2-pyridone scaffold a valuable starting material for synthesizing more complex, fused heterocyclic systems. For instance, various synthetic strategies, including multicomponent reactions, have been developed to produce diverse 2-pyridone-containing heterocycles. nih.gov

The 2-pyridone ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties like metabolic stability and water solubility. nih.gov This makes this compound and its derivatives excellent starting points for the design and synthesis of structurally diverse organic molecules with potential biological activity.